2-Chloroinosine

Description

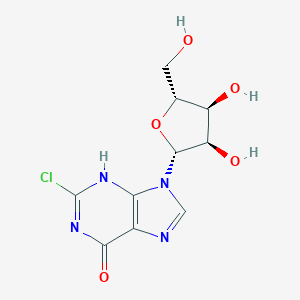

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSPCQCIHGSYAS-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Chloroinosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of 2-Chloroinosine, a crucial nucleoside analog in biomedical research. Detailed experimental protocols, comparative data, and workflow visualizations are presented to facilitate its preparation in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes, each with distinct advantages and challenges. The most common approaches include direct conversion from guanosine (B1672433), synthesis via diazotization of a 2-amino precursor, and selective hydrolysis of a 2,6-dichloro-purine riboside intermediate.

Method 1: Direct Conversion from Guanosine

This method involves the direct chlorination of guanosine through a diazotization reaction in the presence of a chloride source. While straightforward, this approach is often limited by low yields.

Experimental Protocol:

-

Dissolve 1 mM of guanosine in a sodium acetate (B1210297) buffer (pH 3.2).

-

Add 100 mM sodium nitrite (B80452) (NaNO₂) and 2 M sodium chloride (NaCl) to the solution.

-

Incubate the reaction mixture at 37°C for 2 hours.[1]

-

Monitor the formation of this compound, along with byproducts such as oxanosine (B1211743) and xanthosine, using High-Performance Liquid Chromatography (HPLC).

-

Purify the product using column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Guanosine | [1] |

| Key Reagents | NaNO₂, NaCl | [1] |

| Reaction Time | 2 hours | [1] |

| Temperature | 37°C | [1] |

| Yield | ~3.3% |

Method 2: Synthesis from 2-Amino-6-chloropurine (B14584) Riboside

A more efficient and higher-yielding approach involves the diazotization of a 2-amino purine (B94841) nucleoside precursor, followed by a Sandmeyer-type reaction to introduce the chloro group. This multi-step synthesis begins with the preparation of 2,6-dichloropurine (B15474) riboside.

Experimental Protocol:

Step 1: Synthesis of 2,6-Dichloropurine Riboside

-

Suspend 2-amino-6-chloropurine riboside in 31% concentrated hydrochloric acid.

-

At a low temperature (ice bath), add a solution of sodium nitrite dropwise to diazotize the 2-amino group.

-

The diazonium salt is then displaced by a chloride ion from the hydrochloric acid to yield 2,6-dichloropurine riboside.

-

Alternatively, a non-aqueous diazotization can be performed on the acetyl-protected 2-amino-6-chloropurine riboside using reagents like tert-butyl nitrite or sodium nitrite in the presence of an antimony trihalide catalyst for higher yields.

Step 2: Selective Hydrolysis to this compound

Quantitative Data (for 2,6-Dichloropurine Riboside Synthesis):

| Parameter | Value | Reference |

| Starting Material | 2-Amino-6-chloropurine riboside | |

| Key Reagents | NaNO₂, HCl | |

| Yield (Aqueous) | 43% | |

| Yield (Nonaqueous, protected) | >80% |

Method 3: Enzymatic Synthesis

Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of nucleoside analogs. A plausible enzymatic route to this compound could involve a nucleoside phosphorylase-catalyzed reaction.

Experimental Protocol (Conceptual):

-

A suitable purine nucleoside phosphorylase is used to catalyze the transfer of a ribose-1-phosphate (B8699412) group to 2-chlorohypoxanthine (B80948).

-

Alternatively, a transglycosylation reaction can be employed where a ribose donor nucleoside reacts with 2-chlorohypoxanthine in the presence of the enzyme.

-

The reaction is typically carried out in a buffered aqueous solution at or near physiological pH and temperature.

-

Product formation is monitored by HPLC, and the enzyme is removed by denaturation or filtration.

-

The product is then purified using chromatographic techniques.

Quantitative Data:

Quantitative data for the specific enzymatic synthesis of this compound is not available in the provided search results. However, enzymatic syntheses of other nucleoside analogs often report high yields and excellent stereoselectivity.

Purification of this compound

The purification of this compound is critical to remove starting materials, byproducts, and any remaining reagents. The most common methods are column chromatography and recrystallization.

Silica (B1680970) Gel Column Chromatography

Experimental Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. A layer of sand can be added to the top to prevent disturbance.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and carefully apply it to the top of the silica gel. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate or adding methanol) to elute the compounds based on their polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Recrystallization

Experimental Protocol:

-

Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. The process can be aided by placing the flask in an ice bath to maximize the yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Visualizing Workflows and Pathways

General Synthesis and Purification Workflow

References

An In-depth Technical Guide on the In Vitro Biological Activity of 2-Chloroinosine and its Analogs

Disclaimer: Direct experimental data on the biological activity of 2-Chloroinosine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the in vitro biological activities of its closely related and metabolically linked analogs, 2-Chloroadenosine (B27285) and 2-Chloro-2'-deoxyadenosine (Cladribine). The biological effects of this compound are likely mediated through its intracellular conversion to these adenosine (B11128) analogs via the purine (B94841) salvage pathway.

Introduction

This compound is a purine nucleoside analog. While it is not as extensively studied as its adenosine counterparts, its structural similarity suggests that its biological activity is likely exerted after its conversion to 2-Chloroadenosine. Inosine and its analogs can be converted to their corresponding adenosine analogs through the purine salvage pathway, a series of enzymatic reactions that recycle purine bases and nucleosides.[1][2][3] This conversion is a critical consideration when evaluating the potential therapeutic effects of this compound. This guide will, therefore, focus on the well-documented in vitro biological activities of 2-Chloroadenosine and 2-Chloro-2'-deoxyadenosine as a proxy for understanding the potential effects of this compound.

Mechanism of Action

The biological activity of 2-Chloroadenosine and its deoxyadenosine (B7792050) analog, Cladribine, is multifaceted and primarily involves interference with DNA synthesis and the induction of apoptosis. The proposed mechanism for this compound's activity is initiated by its intracellular conversion to 2-Chloroadenosine, which is then phosphorylated to its active triphosphate form.

-

Intracellular Activation: Upon cellular uptake, 2-Chloroadenosine is phosphorylated by adenosine kinase to 2-chloroadenosine monophosphate (2-Cl-AMP). Subsequent phosphorylations yield the diphosphate (B83284) (2-Cl-ADP) and the active triphosphate (2-Cl-ATP) forms. Similarly, 2-Chloro-2'-deoxyadenosine is phosphorylated by deoxycytidine kinase (dCK) to 2-chloro-2'-deoxyadenosine monophosphate (CdAMP), which is then converted to the active triphosphate, 2-chloro-2'-deoxyadenosine triphosphate (CdATP).

-

Inhibition of DNA Synthesis: The triphosphate metabolites of these analogs are potent inhibitors of enzymes crucial for DNA synthesis and repair, such as ribonucleotide reductase and DNA polymerase. Incorporation of these analogs into the DNA strand leads to chain termination and the accumulation of DNA strand breaks.

-

Induction of Apoptosis: The accumulation of DNA damage triggers a cellular stress response, leading to the activation of apoptotic pathways. This programmed cell death is a key mechanism of the cytotoxic effects of these compounds against cancer cells.

dot

Caption: Proposed metabolic activation of this compound.

In Vitro Biological Activity in Cancer Cells

2-Chloroadenosine and Cladribine have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro.

-

Prostate Cancer: In PC3 human prostate cancer cells, 2-Chloroadenosine has been shown to inhibit cell proliferation and induce apoptosis.

-

Leukemia and Lymphoma: Cladribine is particularly effective against hematological malignancies and is an approved treatment for hairy cell leukemia. In vitro studies have confirmed its ability to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells.

-

Other Solid Tumors: The efficacy of these analogs against other solid tumors is also an area of active research.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a biological process. The following table summarizes available IC50 values for 2-Chloroadenosine and its analogs against various cell lines.

| Compound | Cell Line | Assay Duration | IC50 Value | Reference |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | T-lymphoblastoid cell lines | Not Specified | Varies | |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | B-CLL cells | 48 hours | Concentration-dependent apoptosis | |

| 2-Chloroadenosine | PC3 (Prostate Cancer) | 48 hours | Not explicitly stated, but effective at micromolar concentrations |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the method used to assess cell viability.

In Vitro Biological Activity in Immune Cells

2-Chloroadenosine and its analogs also exert significant effects on immune cells, which contributes to their therapeutic potential in autoimmune diseases and certain cancers.

-

Lymphocytes: Both 2-Chloroadenosine and Cladribine are highly toxic to lymphocytes, leading to their depletion. This is a key mechanism of their immunosuppressive activity.

-

Monocytes and Dendritic Cells: Cladribine has been shown to induce apoptosis in human monocyte-derived dendritic cells, which are critical antigen-presenting cells in the immune system.

dot

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroinosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroinosine, a purine (B94841) nucleoside analog. The information presented herein is intended to support research, discovery, and development activities involving this compound. This document includes a summary of quantitative data, detailed experimental methodologies for key characterization techniques, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. For context and comparison, data for the closely related compound 2-Chloroadenosine is also included where available, as it shares a similar purine core structure.

| Property | Value (this compound) | Value (2-Chloroadenosine) | Data Source |

| Molecular Formula | C₁₀H₁₁ClN₄O₅ | C₁₀H₁₂ClN₅O₄ | PubChem[1] |

| Molecular Weight | 302.67 g/mol | 301.69 g/mol | PubChem[1][] |

| IUPAC Name | 2-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | PubChem[1][3] |

| Melting Point | Data not available | 133-136 °C (decomposes) | BOC Sciences |

| Solubility | Data not available | Soluble in DMSO (Slightly), Methanol (Slightly, Heated, Sonicated). In water, 7.54 mg/mL (25 mM). | BOC Sciences, Tocris Bioscience |

| Appearance | Data not available | White to Off-white Solid | BOC Sciences |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized for nucleoside analogs like this compound and can be adapted based on specific laboratory equipment and conditions.

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water or a relevant buffer system in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To remove any undissolved solid particles, filter the sample through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known this compound concentrations to determine the concentration of the sample.

-

Calculate the original solubility based on the dilution factor.

-

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). A universal buffer or a series of phosphate (B84403) and borate (B1201080) buffers can be used.

-

-

UV-Vis Spectral Acquisition:

-

For each pH value, add a small, constant aliquot of the this compound stock solution to the buffer to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0 AU).

-

Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for the this compound solution at each pH.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these selected wavelengths against the corresponding pH values. The resulting plot should be a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve. This can be determined by calculating the first derivative of the absorbance vs. pH plot; the maximum of the derivative corresponds to the pKa.

-

NMR spectroscopy is essential for structural elucidation. Proper sample preparation is critical for obtaining high-quality spectra.

-

Solvent Selection:

-

Choose a suitable deuterated solvent in which this compound is soluble (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it must dissolve the compound without obscuring key signals.

-

-

Sample Preparation:

-

For a standard ¹H NMR spectrum, accurately weigh approximately 1-10 mg of this compound. For ¹³C NMR, a higher concentration (e.g., 20-50 mg) may be necessary due to the lower natural abundance and sensitivity of the ¹³C isotope.

-

Dissolve the sample in approximately 0.5-0.6 mL of the chosen deuterated solvent in a clean, small vial. Gentle vortexing or sonication can aid dissolution.

-

-

Transfer to NMR Tube:

-

The solution must be free of any solid particles, as suspended material can degrade the magnetic field homogeneity and result in broad spectral lines.

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

-

Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) to aid in complete structural assignment.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate a key biological pathway relevant to this compound analogs and a general workflow for physicochemical characterization.

Caption: General experimental workflow for the synthesis and physicochemical characterization of this compound.

Caption: Signaling pathway for adenosine (B11128) receptors, a target for this compound analogs.

References

The Role of 2-Chloroinosine in Purine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroinosine, a purine (B94841) nucleoside analog, and its derivatives have garnered significant interest in the scientific community, particularly for their potential as therapeutic agents. This technical guide provides an in-depth exploration of this compound's role within the intricate landscape of purine metabolism. We will dissect its metabolic activation, catabolic pathways, and its molecular interactions with key enzymes. This document details experimental protocols for studying its effects and presents quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear and comprehensive understanding of the current knowledge surrounding this compound.

Introduction to this compound and Purine Metabolism

Purine metabolism is a fundamental cellular process responsible for the synthesis, degradation, and salvage of purine nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling. The de novo synthesis pathway builds purines from simpler precursors, while the salvage pathway recycles purine bases and nucleosides from the breakdown of nucleic acids.

This compound is a synthetic purine nucleoside that can enter the purine metabolic pathways and exert significant biological effects. Its structural similarity to the natural purine nucleoside inosine (B1671953) allows it to be recognized and processed by various enzymes within the cell. The presence of a chlorine atom at the 2-position of the purine ring, however, alters its chemical properties and metabolic fate, leading to cytotoxic and other biological activities. Understanding the precise role of this compound in purine metabolism is crucial for harnessing its therapeutic potential.

Metabolic Pathways of this compound

The metabolic journey of this compound within the cell involves both anabolic (building up) and catabolic (breaking down) processes. While direct studies on this compound are limited, its metabolism can be largely inferred from the well-documented pathways of its close analogs, 2-chloroadenosine (B27285) and 2-chloro-2'-deoxyadenosine (Cladribine).

Anabolism: The Activation Pathway

For this compound to exert its primary biological effects, it must be converted into its active triphosphate form. This anabolic process is a multi-step enzymatic cascade:

-

Cellular Uptake: this compound, being a nucleoside, is transported into the cell via nucleoside transporters.

-

Phosphorylation to this compound Monophosphate (2-Cl-IMP): Once inside the cell, this compound is phosphorylated by a nucleoside kinase to form this compound 5'-monophosphate (2-Cl-IMP).

-

Conversion to 2-Chloro-Xanthosine Monophosphate (2-Cl-XMP) and Xanthosine Monophosphate (XMP): 2-Cl-IMP can be a substrate for inosine monophosphate dehydrogenase (IMPDH). Interestingly, human type II IMPDH can catalyze the dehalogenation of 2-Cl-IMP to form XMP in the absence of NAD+[1].

-

Further Phosphorylation: 2-Cl-IMP can be further phosphorylated by cellular kinases to form this compound diphosphate (B83284) (2-Cl-IDP) and subsequently this compound triphosphate (2-Cl-ITP). The triphosphate form is the active metabolite that can interfere with nucleic acid synthesis.

It is important to note that 2-chloroadenosine can be converted to this compound by adenosine (B11128) deaminase[1]. Subsequently, 2-chloroadenine, a major catabolite of 2-chloro-2'-deoxyadenosine, can be phosphorylated to 2-chloro-adenosine triphosphate (2-Cl-ATP), which is a potent cytotoxic agent[2].

Catabolism: The Degradation Pathway

The breakdown of this compound and its metabolites is less well-defined. However, based on general purine catabolism, the following steps are plausible:

-

Deglycosylation: The glycosidic bond of this compound can be cleaved by a nucleoside phosphorylase to yield 2-chlorohypoxanthine (B80948) and ribose-1-phosphate.

-

Further Degradation: 2-chlorohypoxanthine can then be further metabolized or excreted from the cell.

Quantitative Data on this compound and its Analogs

The following tables summarize key quantitative data related to the interaction of this compound and its analogs with components of the purine metabolic pathway.

Table 1: Kinetic Constants for IMP Dehydrogenase

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) |

| This compound 5'-monophosphate (2-Cl-IMP) | Human Type II | 48 | 0.049 |

| 2-Fluoroinosine 5'-monophosphate (2-F-IMP) | Human Type II | 62 | 0.058 |

| Inosine 5'-monophosphate (IMP) | Human Type II | 4.1 | 0.25 |

Data extracted from Wright et al. (1998)[1]

Table 2: Cytotoxicity of 2-Chloro-2'-deoxyadenosine (Cladribine) and Related Compounds

| Compound | Cell Line | IC50 (µM) |

| 2-Chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM (T-lymphoblastoid) | 0.045 |

| 2-Bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 |

| Deoxyadenosine (in presence of ADA inhibitor) | CCRF-CEM (T-lymphoblastoid) | 0.9 |

| 2-Chloroadenine | EHEB (B-CLL) | 16 |

| 2-Chloroadenine | B-CLL lymphocytes | 5 |

Data extracted from Carson et al. (1983)[3] and Van den Neste et al. (2000)

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on purine metabolism.

IMP Dehydrogenase Activity Assay

This protocol is adapted from the methods used to determine the kinetic constants of 2-Cl-IMP with human IMPDH.

Objective: To measure the enzymatic activity of IMP dehydrogenase with 2-Cl-IMP as a substrate.

Materials:

-

Purified human IMP dehydrogenase type II

-

This compound 5'-monophosphate (2-Cl-IMP)

-

Tris-HCl buffer (pH 8.0)

-

Potassium chloride (KCl)

-

Dithiothreitol (DTT)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, and 1 mM DTT.

-

Add varying concentrations of the substrate, 2-Cl-IMP, to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified human IMP dehydrogenase.

-

Monitor the conversion of 2-Cl-IMP to XMP by measuring the increase in absorbance at 290 nm, which corresponds to the formation of XMP.

-

Calculate the initial reaction velocity for each substrate concentration.

-

Determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.

Cellular Uptake Assay

This protocol describes a general method for studying the cellular uptake of radiolabeled this compound.

Objective: To determine the kinetics of this compound uptake into cells.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

[3H]-2-Chloroinosine (radiolabeled)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation counter

-

Inhibitors of nucleoside transport (e.g., dipyridamole) for control experiments

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Add culture medium containing a known concentration of [3H]-2-Chloroinosine to the cells.

-

Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes).

-

To stop the uptake, rapidly wash the cells with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the amount of radioactivity in the cell lysate using a scintillation counter.

-

Determine the rate of uptake and, if saturation is observed, calculate the Km and Vmax for transport.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of this compound on cell viability.

Objective: To determine the IC50 value of this compound for a specific cell line.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells at a known density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Conclusion

This compound and its analogs are potent modulators of purine metabolism. Their metabolic activation to triphosphate derivatives leads to the inhibition of crucial enzymes involved in DNA and RNA synthesis, ultimately resulting in cytotoxicity, particularly in rapidly dividing cells. The ability of 2-Cl-IMP to be processed by IMPDH highlights a specific point of interaction with the de novo purine synthesis pathway. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel antimetabolite drugs. Further research is warranted to fully elucidate the complete metabolic fate of this compound and to explore its efficacy in various disease models.

References

In Vivo Stability and Metabolism of 2-Chloroinosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroinosine, a purine (B94841) nucleoside analog, is a compound of significant interest in biomedical research due to its structural similarity to the endogenous nucleoside inosine. Its resistance to certain metabolic enzymes provides it with a distinct pharmacological profile, making it a valuable tool for studying purine metabolism and signaling pathways. This technical guide provides a comprehensive overview of the in vivo stability and metabolism of this compound, drawing from available scientific literature. The information is presented to be a practical resource for researchers and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

In Vivo Stability and Pharmacokinetics

The in vivo stability of this compound is a critical determinant of its biological activity and therapeutic potential. Unlike its close analog, 2-chlorodeoxyadenosine (cladribine), which has been extensively studied, specific pharmacokinetic parameters for this compound are less abundant in the literature. However, studies on 2-chloroadenosine (B27285), a closely related compound, provide valuable insights.

2-Chloroadenosine is known to be a metabolically stable analog of adenosine[1][2]. This stability is primarily attributed to its resistance to deamination by adenosine (B11128) deaminase (ADA), an enzyme that rapidly degrades adenosine to inosine[][4]. While some research initially suggested complete resistance, more recent in vitro studies with cladribine (B1669150) have indicated that some deamination to 2-chlorodeoxyinosine can occur, suggesting that this compound may also be a substrate for ADA, albeit a poor one[5].

In a study investigating the cardiovascular effects of 2-chloroadenosine in conscious rats, pharmacokinetic-pharmacodynamic modeling was used to determine its potency at adenosine A1 and A2a receptors. The potencies (EC50,u) for the reduction of blood pressure and MAP/HR were 202 nM and 225 nM, respectively, at the A2a receptor, and 136 nM for the reduction in heart rate at the A1 receptor. While these data reflect the pharmacodynamic activity rather than metabolic stability, they provide an indication of the concentrations at which this compound is biologically active in vivo.

The hydrolysis of 2-chloroadenosine has been studied under various pH and temperature conditions, with the primary degradation product identified as 2-chloroadenine. This suggests that a major route of degradation for this compound in vivo could be the cleavage of the glycosidic bond, releasing the 2-chlorohypoxanthine (B80948) base.

Table 1: Pharmacokinetic and Stability Parameters of 2-Chloroadenosine and Related Compounds

| Parameter | Compound | Species/System | Value | Reference |

| Potency (EC50,u) | 2-Chloroadenosine | Rat (in vivo) | A2a Receptor (Blood Pressure): 202 nM A2a Receptor (MAP/HR): 225 nM A1 Receptor (Heart Rate): 136 nM | |

| Receptor Binding (Ki) | 2-Chloroadenosine | A1: 300 nM A2A: 80 nM A3: 1900 nM | ||

| Cellular Uptake (Km) | 2-Chloroadenosine | Human Erythrocytes | 23 µM | |

| Half-life (t1/2) after IV infusion | 2-Chlorodeoxyadenosine | Human | β-phase: 6.7 ± 2.5 h | |

| Oral Bioavailability (F) | 2-Chlorodeoxyadenosine | Human | ~37% |

Metabolism of this compound

The metabolism of this compound is primarily governed by two key enzymatic pathways: phosphorylation by adenosine kinase and, to a lesser extent, deamination by adenosine deaminase, followed by further catabolism.

Cellular Uptake and Transport

Before metabolism can occur, this compound must enter the cell. Like other nucleosides, its transport across the cell membrane is facilitated by nucleoside transporters. Studies with 2-chloroadenosine have shown that it is a substrate for equilibrative nucleoside transporters (ENTs), such as ENT1 and ENT4. Human erythrocytes exhibit a saturable uptake mechanism for 2-chloroadenosine with an apparent Km of 23 µM. This uptake can be inhibited by other nucleosides and specific transporter inhibitors like nitrobenzylthioinosine.

Phosphorylation by Adenosine Kinase

Once inside the cell, the primary metabolic fate of this compound is phosphorylation by adenosine kinase (ADK). This reaction converts this compound into 2-chloro-inosine monophosphate (2-Cl-IMP). This is a critical activation step, as the phosphorylated form is the biologically active metabolite that can then be further phosphorylated to the di- and tri-phosphate forms (2-Cl-IDP and 2-Cl-ITP). The cytotoxicity of 2-chloroadenosine has been shown to be dependent on this intracellular phosphorylation. Inhibition of adenosine kinase prevents the cytotoxic effects, highlighting the importance of this metabolic pathway.

Deamination and Degradation

While this compound is relatively resistant to adenosine deaminase (ADA), some level of deamination may occur, leading to the formation of 2-chlorohypoxanthine riboside. The major catabolite of the related compound, 2-chlorodeoxyadenosine, found in plasma and urine is 2-chloroadenine. This suggests that a significant degradation pathway for this compound likely involves the cleavage of the N-glycosidic bond, either before or after deamination, to yield 2-chlorohypoxanthine. 2-chloroadenine, a metabolite of cladribine, is reported to be about eight times less toxic than its parent compound in vitro.

Table 2: Key Enzymes and Metabolites in this compound Metabolism

| Enzyme | Action | Substrate | Product(s) | Reference |

| Equilibrative Nucleoside Transporters (e.g., ENT1, ENT4) | Cellular Uptake | This compound | Intracellular this compound | |

| Adenosine Kinase (ADK) | Phosphorylation | This compound | 2-Chloro-inosine monophosphate (2-Cl-IMP) | |

| Adenosine Deaminase (ADA) | Deamination (minor pathway) | This compound | 2-Chlorohypoxanthine riboside | |

| Purine Nucleoside Phosphorylase (PNP) (putative) | Phosphorolysis | This compound | 2-Chlorohypoxanthine + Ribose-1-phosphate |

Experimental Protocols

Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as plasma or cell lysates. Optimization will be required for specific applications.

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions a. Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient Elution:

- 0-1 min: 5% B

- 1-5 min: 5-95% B

- 5-6 min: 95% B

- 6-6.1 min: 95-5% B

- 6.1-8 min: 5% B e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole) a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Multiple Reaction Monitoring (MRM) Transitions:

- This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitoring the transition of the protonated molecule to a characteristic fragment ion). Specific transitions need to be determined by direct infusion of a this compound standard. A likely precursor ion would be [M+H]+.

- Internal Standard: Corresponding MRM transition for the stable isotope-labeled internal standard. c. Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

4. Quantification a. A calibration curve is constructed by analyzing a series of known concentrations of this compound standards prepared in the same biological matrix. b. The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a general experimental workflow for studying this compound.

Conclusion

This compound is a metabolically stable purine nucleoside analog that primarily undergoes intracellular phosphorylation by adenosine kinase to exert its biological effects. Its resistance to deamination by adenosine deaminase contributes to its prolonged action compared to endogenous adenosine. The primary degradation product is likely 2-chlorohypoxanthine, formed through the cleavage of the glycosidic bond. Further research is warranted to fully elucidate the in vivo pharmacokinetic profile of this compound, which will be crucial for its potential development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on studies involving this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloroadenosine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original query specified "2-Chloroinosine." However, the vast majority of scientific and clinical literature focuses on its closely related and therapeutically significant analog, 2-Chlorodeoxyadenosine (Cladribine). This guide will focus on the well-documented therapeutic targets and mechanisms of 2-Chlorodeoxyadenosine (Cladribine) and its riboside form, 2-Chloroadenosine, which are the compounds of primary interest in a therapeutic context.

Executive Summary

2-Chlorodeoxyadenosine (Cladribine), a purine (B94841) nucleoside analog, is a potent chemotherapeutic agent with established efficacy in certain hematological malignancies and autoimmune diseases.[1][2] Its therapeutic action stems from its ability to disrupt fundamental cellular processes, primarily DNA synthesis and repair, leading to the induction of apoptosis, particularly in lymphocytes.[3][4] This targeted action is due to a favorable enzymatic profile in these cells, specifically high levels of deoxycytidine kinase (dCK) required for drug activation and low levels of 5'-nucleotidase (5'-NT) for its inactivation.[3] Beyond its role as an antimetabolite, 2-Chloroadenosine also functions as an agonist at adenosine (B11128) receptors, suggesting a broader range of immunomodulatory effects. This whitepaper provides a comprehensive overview of the molecular targets of 2-Chloroadenosine, its mechanism of action, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways involved.

Mechanism of Action and Therapeutic Targets

The primary mechanism of 2-Chlorodeoxyadenosine's cytotoxicity involves its intracellular conversion to an active triphosphate form, which then interferes with DNA metabolism. Additionally, its interaction with adenosine receptors presents a secondary mechanism with therapeutic implications.

Intracellular Metabolism and Disruption of DNA Synthesis

2-Chlorodeoxyadenosine is a prodrug that exerts its cytotoxic effects after intracellular phosphorylation.

-

Cellular Uptake and Activation: 2-Chlorodeoxyadenosine enters cells via nucleoside transporters. Inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to 2-chloro-2'-deoxyadenosine 5'-monophosphate (Cd-AMP). Subsequent phosphorylations yield the active metabolite, 2-chloro-2'-deoxyadenosine 5'-triphosphate (Cd-ATP). The resistance of 2-Chlorodeoxyadenosine to deamination by adenosine deaminase (ADA) prolongs its intracellular presence and therapeutic effect.

-

Inhibition of DNA Synthesis and Repair: Cd-ATP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and competes with it for incorporation into DNA by DNA polymerases. The incorporation of Cd-ATP into the growing DNA strand leads to the inhibition of chain elongation, causing DNA strand breaks. This damage activates DNA repair mechanisms, which are also inhibited by Cd-ATP, leading to an accumulation of DNA damage.

-

Inhibition of Ribonucleotide Reductase: Cd-ATP also inhibits ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides for DNA synthesis. This further depletes the pool of available deoxyribonucleotides, enhancing the cytotoxic effect.

-

Induction of Apoptosis: The accumulation of DNA strand breaks triggers a DNA damage response, often mediated by the ATM and p53 signaling pathways. This leads to cell cycle arrest and, ultimately, the induction of apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspases.

Adenosine Receptor Agonism

2-Chloroadenosine is a non-selective agonist of adenosine receptors, with varying affinities for the A1, A2A, and A3 subtypes. Activation of these G protein-coupled receptors can modulate various physiological processes, including inflammation and neurotransmission. This activity may contribute to the immunomodulatory effects of the drug observed in autoimmune diseases.

Quantitative Data

Preclinical Data: Receptor Binding and In Vitro Cytotoxicity

The following tables summarize key quantitative data for 2-Chloroadenosine and its deoxyadenosine form (Cladribine).

Table 1: 2-Chloroadenosine Affinity (Ki) for Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A1 | 300 |

| A2A | 80 |

| A3 | 1900 |

Table 2: Cladribine (2-Chlorodeoxyadenosine) IC50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 |

| U266 | Multiple Myeloma | ~2.43 |

| RPMI8226 | Multiple Myeloma | ~0.75 |

| MM1.S | Multiple Myeloma | ~0.18 |

Clinical Data: Pharmacokinetics and Efficacy

Table 3: Pharmacokinetic Parameters of Cladribine

| Parameter | Value |

| Oral Bioavailability | 37-51% |

| Terminal Half-life (plasma) | 5.7 - 19.7 hours |

| Intracellular Half-life (Cd-ATP) | ~10 hours |

| Renal Excretion (unchanged) | 21-35% of IV dose |

| Cerebrospinal Fluid : Plasma Ratio | ~0.25 |

Table 4: Clinical Response to Cladribine in Hairy Cell Leukemia (HCL)

| Study | Treatment Regimen | Number of Patients | Complete Response (CR) Rate | Overall Response (OR) Rate |

| Hoffman et al. (1997) | Single cycle, 0.1 mg/kg/day for 7 days (IV) | 49 | 76% | 100% |

| Robak et al. (2021) | First-line treatment | 122 | 54% | 86% |

| Marvin-Peek et al. (2024) | Sequential with Rituximab (frontline) | 111 | 97% (evaluable patients) | 100% |

Experimental Protocols

Protocol for MTT Assay for Cell Viability

This protocol provides a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

Materials:

-

Target cells

-

Complete cell culture medium

-

2-Chloroadenosine/Cladribine stock solution (in DMSO or PBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

-

Drug Treatment: Prepare serial dilutions of 2-Chloroadenosine/Cladribine in complete culture medium. Remove the old medium from the wells (for adherent cells) and add 100 µL of the drug dilutions. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol for Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine (B164497) and propidium iodide (PI) to identify necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of 2-Chlorodeoxyadenosine-Induced Apoptosis

Caption: Intracellular activation of Cladribine and subsequent induction of apoptosis.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for determining the IC50 of 2-Chloroadenosine using an MTT assay.

Conclusion

2-Chlorodeoxyadenosine (Cladribine) is a well-characterized purine analog with a multi-faceted mechanism of action that makes it a highly effective therapeutic agent for specific cancers and autoimmune disorders. Its primary therapeutic targets are the enzymes and processes involved in DNA synthesis and repair, leading to selective apoptosis in lymphocytes. Furthermore, its activity as an adenosine receptor agonist may contribute to its immunomodulatory properties. The quantitative data from both preclinical and clinical studies underscore its potency and clinical efficacy. The experimental protocols provided herein offer standardized methods for the further investigation of its cytotoxic and apoptotic effects. The visualized signaling pathway and experimental workflow provide a clear understanding of its molecular mechanism and a practical guide for its in vitro evaluation. Future research may further elucidate the role of adenosine receptor signaling in its therapeutic effects and explore novel combination therapies to enhance its efficacy and broaden its clinical applications.

References

Methodological & Application

Application Notes and Protocols for RNA Structure Probing: A Representative Example Using Dimethyl Sulfate (DMS)

Note to the Reader: As of December 2025, a comprehensive search of scientific literature and resources did not yield specific applications or established protocols for the use of 2-chloroinosine as a chemical probe for RNA structure analysis. Therefore, this document provides a detailed application note and protocol for a widely used and well-documented chemical probe, Dimethyl Sulfate (B86663) (DMS) , to serve as a representative guide for researchers, scientists, and drug development professionals interested in RNA footprinting and structure-function studies. The principles and methodologies described herein can be adapted for other chemical probes.

Application Notes: Probing RNA Structure with Dimethyl Sulfate (DMS)

Introduction

RNA structure is fundamental to its function, influencing everything from gene regulation and catalysis to interactions with proteins and small molecules.[1] Chemical probing is a powerful technique to elucidate RNA secondary and tertiary structures at single-nucleotide resolution.[1][2][3] Dimethyl sulfate (DMS) is a small, reactive molecule that methylates specific, structurally accessible nucleotides within an RNA molecule. This modification pattern can then be detected, providing a "footprint" of the RNA's structure.

Principle of DMS Probing

DMS methylates the Watson-Crick face of adenine (B156593) (at the N1 position) and cytosine (at the N3 position) in single-stranded or conformationally flexible regions of RNA.[2] Nucleotides involved in canonical base pairing are protected from DMS modification. The methylation adducts can be identified by reverse transcription, where the modification causes the reverse transcriptase to stall or misincorporate a nucleotide, leading to a termination or mutation event in the resulting cDNA. By comparing the modification pattern in the presence and absence of a ligand (such as a protein or small molecule), one can identify the binding site, a technique known as footprinting.

Applications in Research and Drug Development

-

RNA Structure Validation: DMS probing provides experimental data to validate and refine computationally predicted RNA secondary structures.

-

RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins by observing protection from DMS modification in the presence of the protein.

-

RNA-Small Molecule Interaction Analysis: Determining the binding sites of small molecule drugs on target RNAs, which is crucial for drug development and understanding mechanisms of action.

-

Conformational Changes: Detecting changes in RNA structure upon binding to other molecules or in response to environmental cues.

-

Genome-wide Structure Analysis: When coupled with high-throughput sequencing (DMS-seq), DMS probing can be used to map the structures of entire transcriptomes.

Data Presentation

The quantitative data from a DMS probing experiment is typically represented as reactivity scores for each nucleotide. These scores are often normalized and can be visualized as a color-coded bar graph or heatmap along the RNA sequence. A summary of the reactivity of common chemical probes is presented in Table 1.

| Chemical Probe | Target Nucleotide(s) | Site of Modification | Structural Information Gained |

| Dimethyl Sulfate (DMS) | Adenine (A), Cytosine (C) | N1 of A, N3 of C (Watson-Crick face) | Single-stranded, non-base-paired regions |

| SHAPE Reagents (e.g., 1M7, NMIA) | All four nucleotides (A, C, G, U) | 2'-hydroxyl group of the ribose | Local nucleotide flexibility |

| CMCT | Uracil (U), Guanine (G) | N3 of U, N1 of G (Watson-Crick face) | Single-stranded, non-base-paired regions |

| Kethoxal | Guanine (G) | N1 and N2 of G (Watson-Crick face) | Single-stranded, non-base-paired regions |

Experimental Protocols: DMS Footprinting of RNA

This protocol outlines the steps for performing DMS footprinting on a specific RNA target, followed by analysis using primer extension and gel electrophoresis.

Materials

-

RNA of interest

-

DMS (Caution: DMS is a potent carcinogen and must be handled with appropriate safety precautions in a chemical fume hood).

-

DMS reaction buffer (e.g., 50 mM sodium cacodylate pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Quenching solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol)

-

RNA purification kit or phenol:chloroform extraction reagents

-

Reverse transcription primer (fluorescently labeled or radiolabeled)

-

Reverse transcriptase and buffer

-

dNTPs and ddNTPs (for sequencing ladder)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Gel imaging system

Experimental Workflow

Caption: Workflow for DMS footprinting of RNA.

Detailed Methodology

1. RNA Preparation and Folding:

-

Resuspend the purified RNA of interest in nuclease-free water.

-

To fold the RNA into its native conformation, dilute the RNA in the DMS reaction buffer.

-

Heat the RNA solution to 95°C for 2 minutes, then slowly cool to room temperature over 20-30 minutes. If studying RNA-ligand interactions, the ligand can be added at this stage.

2. DMS Modification:

-

Prepare a fresh 1:10 dilution of DMS in ethanol (B145695).

-

To the folded RNA sample, add the diluted DMS to a final concentration of 1-5% (v/v). The optimal concentration and incubation time should be determined empirically to achieve, on average, one modification per RNA molecule.

-

Incubate the reaction at room temperature for 1-5 minutes.

-

Quench the reaction by adding the quenching solution.

3. RNA Purification:

-

Purify the DMS-modified RNA from the reaction mixture using an RNA purification kit or by performing a phenol:chloroform extraction followed by ethanol precipitation.

-

Resuspend the purified RNA in nuclease-free water.

4. Primer Extension (Reverse Transcription):

-

Anneal a fluorescently or radiolabeled primer to the 3' end of the modified RNA.

-

Set up the reverse transcription reaction using a reverse transcriptase, dNTPs, and the appropriate buffer.

-

Incubate the reaction according to the manufacturer's instructions. The reverse transcriptase will stall one nucleotide before the DMS-modified base.

-

For a sequencing ladder, set up separate Sanger sequencing reactions using unmodified RNA, the same primer, and each of the four ddNTPs.

5. Gel Electrophoresis and Data Analysis:

-

Resolve the cDNA products from the primer extension reaction and the sequencing ladder on a high-resolution denaturing polyacrylamide gel.

-

Visualize the gel using an appropriate imaging system (e.g., phosphorimager for radiolabeled primers or a fluorescence scanner for fluorescent primers).

-

The bands in the DMS-treated lane will correspond to sites of modification. The intensity of each band reflects the reactivity of that nucleotide to DMS. By aligning the DMS footprinting lane with the sequencing ladder, the modified bases can be identified at single-nucleotide resolution.

-

Quantify the band intensities and normalize them to a control lane (e.g., a no-DMS control) to determine the reactivity score for each nucleotide.

Logical Relationships in Data Interpretation

Caption: Interpreting DMS probing results.

By following these protocols and principles, researchers can gain valuable insights into the structural and functional aspects of their RNA molecules of interest.

References

2-Chloroinosine as a Probe for Enzyme Kinetics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroinosine, a halogenated purine (B94841) nucleoside analog, serves as a valuable tool in the study of enzyme kinetics, particularly for enzymes involved in purine metabolism. Its structural similarity to the natural substrate inosine (B1671953) allows it to interact with enzymes such as purine nucleoside phosphorylase (PNP) and adenosine (B11128) deaminase (ADA). The presence of the chlorine atom at the 2-position of the purine ring alters the electronic properties and steric bulk of the molecule, providing a means to probe the active site of these enzymes and to characterize their substrate specificity and catalytic mechanisms. These enzymes are critical in the purine salvage pathway, which recycles purine bases for nucleotide synthesis, and are implicated in various physiological and pathological processes, making them important targets for drug development.

This document provides detailed application notes and experimental protocols for utilizing this compound as a probe in enzyme kinetic studies, focusing on its interaction with purine nucleoside phosphorylase and adenosine deaminase.

Application Notes

This compound can be utilized in several key applications in enzyme kinetics and drug discovery:

-

Characterization of Enzyme Specificity: By comparing the kinetic parameters of this compound with those of the natural substrate, inosine, researchers can gain insights into the structural and electronic requirements of the enzyme's active site. The enzyme's tolerance for a substituent at the 2-position can inform structure-activity relationship (SAR) studies.

-

Inhibitor Screening and Characterization: this compound can be used as a substrate in competitive inhibition assays to screen for and characterize potential inhibitors of purine salvage pathway enzymes. A compound's ability to compete with this compound for binding to the enzyme provides a measure of its inhibitory potency.

-

Probe for Mechanistic Studies: The altered electronic nature of the purine ring in this compound can influence the rate-limiting step of the enzymatic reaction. Studying the kinetics of this compound can, therefore, provide clues about the catalytic mechanism of the enzyme.

-

Drug Development: Given that purine salvage enzymes are targets for various diseases, including cancer and autoimmune disorders, understanding how analogs like this compound interact with these enzymes is crucial for the rational design of novel therapeutics.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative kinetic parameters (Km, Vmax, kcat, or Ki) for this compound with purine nucleoside phosphorylase or adenosine deaminase. This data gap presents an opportunity for further research to characterize the interaction of this specific analog with these key enzymes.

For comparative purposes, the table below presents representative kinetic data for the natural substrate, adenosine, with adenosine deaminase. Researchers can use the protocols outlined in this document to determine the corresponding values for this compound.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Adenosine Deaminase | Adenosine | 29.7 | - | 251 | Calf Intestine | [1] |

| Adenosine Deaminase | Adenosine | 22.4 | - | 283 | Calf Intestine | [1] |

Experimental Protocols

The following are detailed protocols for determining the kinetic parameters of this compound with purine nucleoside phosphorylase and adenosine deaminase. These protocols are based on established methods for assaying these enzymes with their natural substrates and can be adapted for use with this compound.

Protocol 1: Determination of Kinetic Parameters of this compound with Purine Nucleoside Phosphorylase (PNP)

Principle:

Purine nucleoside phosphorylase (PNP) catalyzes the reversible phosphorolysis of inosine (or this compound) to hypoxanthine (B114508) (or 2-chlorohypoxanthine) and ribose-1-phosphate. The activity of PNP can be measured by monitoring the formation of the purine base product. A common method involves a coupled enzyme assay where the product, hypoxanthine, is converted to uric acid by xanthine (B1682287) oxidase. The formation of uric acid can be monitored spectrophotometrically by the increase in absorbance at 293 nm.

Materials:

-

Purified Purine Nucleoside Phosphorylase (PNP)

-

This compound

-

Xanthine Oxidase (XO)

-

PNP Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

-

Protease Inhibitor Cocktail

-

UV-transparent 96-well plate

-

Spectrophotometric microplate reader capable of kinetic measurements at 293 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in PNP Assay Buffer.

-

Prepare a working solution of PNP enzyme in cold PNP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a working solution of xanthine oxidase in PNP Assay Buffer.

-

-

Preparation of Cell/Tissue Lysates (if using as an enzyme source):

-

For Tissues: Homogenize ~100 mg of tissue in 300 µL of cold PNP Assay Buffer containing a protease inhibitor cocktail using a Dounce homogenizer on ice.

-

For Cells: Resuspend 1-5 x 106 cells in 150-300 µL of cold PNP Assay Buffer with a protease inhibitor cocktail and lyse by sonication or repeated pipetting.

-

Incubate the homogenate on ice for 15 minutes.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant for the enzyme assay.

-

-

Enzyme Assay:

-

Set up the reaction in a 96-well plate. For each reaction, prepare a master mix containing PNP Assay Buffer, xanthine oxidase, and the PNP enzyme (or lysate).

-

To determine Km and Vmax, vary the concentration of this compound over a range (e.g., 0.1 to 10 times the expected Km).

-

Add the this compound solutions to the wells.

-

Initiate the reaction by adding the enzyme master mix to each well.

-

The final reaction volume should be consistent across all wells (e.g., 200 µL).

-

Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic degradation of this compound.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for at least 30 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot for each this compound concentration. The rate of uric acid formation can be calculated using the molar extinction coefficient of uric acid at 293 nm (ε = 12.6 mM⁻¹cm⁻¹).

-

Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Protocol 2: Determination of Kinetic Parameters of this compound with Adenosine Deaminase (ADA)

Principle:

Adenosine deaminase (ADA) catalyzes the irreversible hydrolytic deamination of adenosine (or 2-chloroadenosine, which would be subsequently converted from this compound in some biological systems) to inosine (or this compound). If this compound itself is a substrate, it would be deaminated to 2-chlorohypoxanthine (B80948) riboside. The most direct way to measure ADA activity with this compound is to monitor the decrease in substrate concentration or the increase in product concentration over time using High-Performance Liquid Chromatography (HPLC). A continuous spectrophotometric assay is also possible by monitoring the change in absorbance at a specific wavelength where the substrate and product have different extinction coefficients.

Materials:

-

Purified Adenosine Deaminase (ADA)

-

This compound

-

ADA Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0)

-

HPLC system with a C18 column

-

Spectrophotometer and UV-transparent cuvettes or 96-well plates

Procedure (HPLC-based method):

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in ADA Assay Buffer.

-

Prepare a working solution of ADA enzyme in cold ADA Assay Buffer. The optimal concentration should be determined empirically.

-

-

Enzyme Assay:

-

Set up a series of reaction tubes, each containing a different concentration of this compound.

-

Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the ADA enzyme to each tube.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of 0.1 M HCl or by heat inactivation).

-

-

Measurement:

-

Analyze the quenched reaction samples by HPLC to separate and quantify the amounts of this compound (substrate) and its deaminated product.

-

Develop an HPLC method that provides good resolution between the substrate and product peaks. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 260 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each substrate concentration by determining the rate of product formation or substrate depletion in the linear range of the reaction.

-

Plot the initial velocity (V0) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Procedure (Spectrophotometric method):

-

Determine Optimal Wavelength:

-

Scan the UV-Vis spectra of this compound and its expected deaminated product (2-chlorohypoxanthine riboside) to identify a wavelength with the largest difference in molar absorptivity (Δε).

-

-

Enzyme Assay:

-

Perform the assay in a quartz cuvette or a UV-transparent 96-well plate.

-

Add the ADA Assay Buffer and a specific concentration of this compound to the cuvette/well.

-

Initiate the reaction by adding the ADA enzyme.

-

Monitor the change in absorbance at the predetermined optimal wavelength over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the calculated Δε.

-

Repeat the assay at various substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Visualization of Key Concepts

To aid in the understanding of the experimental workflows and the metabolic context of this compound, the following diagrams are provided.

Caption: General workflow for determining enzyme kinetic parameters.

Caption: Role of this compound in the purine salvage pathway.

Conclusion

References

Application Notes and Protocols for 2-Chloroinosine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and use of 2-Chloroinosine in cell culture experiments. The information is intended to guide researchers in preparing and applying this compound for studies related to cell cycle regulation and apoptosis.

Introduction

This compound is a purine (B94841) nucleoside analog. While specific data for this compound is limited, its structural similarity to other chlorinated purine nucleosides, such as 2-Chloroadenosine and 2-Chloro-2'-deoxyadenosine, suggests it may exhibit similar biological activities. These related compounds are known to enter cells via nucleoside transporters and undergo intracellular phosphorylation. The resulting metabolites can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis. This document provides a protocol for dissolving this compound, based on the known properties of its analogs, and outlines its potential mechanism of action.

Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its stability and efficacy in cell culture applications. The following table summarizes the solubility of the closely related compound, 2-Chloroadenosine, which can be used as a guideline for this compound.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 7.54 | 25 |

| DMSO | 30.17 | 100 |

Storage Recommendations:

-

Powder: Store at -20°C for up to 3 years.

-

Stock Solution (in DMSO):

-

-80°C: Up to 6 months

-

-20°C: Up to 1 month

-

-

Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 100 mM concentration. The molecular weight of this compound is 302.68 g/mol .

-

Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

Preparation of Working Solution and Cell Treatment

This protocol outlines the dilution of the stock solution to the desired final concentration for treating cells in culture.

Materials:

-

100 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

Procedure:

-

Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

-

Determine the final concentration of this compound required for your experiment.

-

Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

-

Remove the existing medium from the cultured cells.

-

Add the freshly prepared working solution of this compound to the cells.

-

Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mechanism of Action and Signaling Pathway

Based on studies of its analogs, this compound is presumed to exert its cytotoxic effects through the following mechanism:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters.

-

Metabolic Activation: Inside the cell, it is phosphorylated by kinases, such as adenosine (B11128) kinase, to its monophosphate, diphosphate, and ultimately triphosphate form (2-Chloro-ITP).

-

Inhibition of DNA Synthesis: The triphosphate analog can be incorporated into DNA or inhibit enzymes crucial for DNA synthesis, such as DNA polymerase. This leads to the stalling of replication forks and the accumulation of DNA strand breaks.

-

Cell Cycle Arrest: The disruption of DNA synthesis triggers cell cycle checkpoints, leading to an arrest, primarily in the S-phase or at the G1/S transition.

-

Induction of Apoptosis: Prolonged cell cycle arrest and DNA damage activate the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases (e.g., caspase-3), and subsequent execution of programmed cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.

Caption: Experimental workflow for this compound studies.

Application Notes and Protocols for 2-Chloroinosine as a Substrate for Purine Nucleoside Phosphorylase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine nucleosides to their corresponding bases and ribose-1-phosphate.[1] This pathway is vital for the maintenance of purine nucleotide pools, particularly in tissues with limited de novo synthesis capabilities. Due to its critical role, PNP has emerged as a significant therapeutic target for various conditions, including T-cell mediated autoimmune diseases and certain cancers. Understanding the interaction of PNP with various substrates, such as the synthetic nucleoside 2-Chloroinosine, is essential for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide to utilizing this compound as a substrate for studying PNP activity. Detailed protocols for enzymatic assays and an overview of the relevant metabolic pathways are presented to facilitate research in this area.

Data Presentation: Kinetic Parameters of PNP Substrates

| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Ki (µM) | Reference |

| Inosine | Human Erythrocyte | ~40 | - | - | - | [2] |

| Guanosine | Human Erythrocyte | ~40 | - | - | - | [2] |

| 7-Methylguanosine | Calf Spleen | - | - | - | - | [3] |

| 8-Aminoguanine | Human | - | - | - | Competitive | [2] |

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, phosphate (B84403) concentration).

Signaling and Metabolic Pathways

The metabolic processing of this compound by Purine Nucleoside Phosphorylase is presumed to follow the established purine salvage pathway. The initial enzymatic reaction involves the phosphorolytic cleavage of this compound to yield 2-Chloro-hypoxanthine and ribose-1-phosphate. The downstream fate of 2-Chloro-hypoxanthine is a critical area for further investigation, as it may be further metabolized to compounds with distinct biological activities.